Methyl 3-(2-amino-4-hydroxy-6-methylpyrimidin-5-yl)propanoate
Overview
Description
Methyl 3-(2-amino-4-hydroxy-6-methylpyrimidin-5-yl)propanoate: is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. Pyrimidines are essential components of nucleic acids, such as DNA and RNA, and play a crucial role in various biological processes.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-amino-4-hydroxy-6-methylpyrimidine as the starting material.
Reaction Conditions: The compound can be synthesized through a series of reactions involving esterification and alkylation processes. The reaction conditions usually involve the use of strong bases and esterification agents under controlled temperature and pressure.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batch reactors where the reaction conditions are closely monitored to ensure product quality and yield.
Purification: The final product is purified through crystallization or distillation to remove any impurities and by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the compound, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various alkyl halides and nucleophiles are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various hydroxylated and carboxylated derivatives.
Reduction Products: Reduced forms of the compound with different functional groups.
Substitution Products: Derivatives with different alkyl or aryl groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological research to study nucleotide metabolism and DNA synthesis. Medicine: The compound and its derivatives are explored for their potential therapeutic applications, including antiviral and anticancer properties. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets and pathways involved in nucleotide metabolism and DNA synthesis. It may inhibit enzymes involved in these processes, leading to the disruption of cellular functions.
Comparison with Similar Compounds
2-Amino-4-hydroxy-6-methylpyrimidine: A closely related pyrimidine derivative.
Methyl 3-(2-amino-4-hydroxy-5-methylpyrimidin-6-yl)propanoate: A structural isomer with a different arrangement of atoms.
Uniqueness: Methyl 3-(2-amino-4-hydroxy-6-methylpyrimidin-5-yl)propanoate is unique in its specific arrangement of functional groups, which influences its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
methyl 3-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-5-6(3-4-7(13)15-2)8(14)12-9(10)11-5/h3-4H2,1-2H3,(H3,10,11,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVUAAOWYUYTDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N)CCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359079 | |
Record name | Methyl 3-(2-amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
497246-54-5 | |
Record name | Methyl 3-(2-amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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